1,4-Dimethoxy-3-butylbenzene

Description

Context within Substituted Benzene (B151609) Derivatives and Aromatic Systems

Substituted benzene derivatives are a cornerstone of organic chemistry, forming the structural basis for a vast array of synthetic and naturally occurring molecules. Benzene's six hydrogen atoms can be replaced by a wide variety of functional groups, making it an exceptionally versatile scaffold. thegoodscentscompany.com This versatility is fundamental to fields ranging from materials science to pharmaceuticals, where benzene derivatives are integral to the creation of polymers, plastics, agrochemicals, and organic electronic devices. thegoodscentscompany.com

Academic Significance and Current Research Trajectories in Organic Chemistry

While direct research on 1,4-Dimethoxy-3-butylbenzene is not extensively documented, its academic significance can be understood by examining its structural analogues, such as 1,4-di-tert-butyl-2,5-dimethoxybenzene. ossila.com This related compound has been successfully developed and studied as a "redox shuttle" molecule for providing overcharge protection in lithium-ion batteries. ossila.com The methoxy (B1213986) groups provide the necessary electrochemical activity, while the bulky alkyl (tert-butyl) groups ensure stability. ossila.com

Research into such molecules indicates a clear trajectory towards designing novel organic materials for energy applications. ossila.com The study of this compound and its isomers fits within this trend. The key difference between the n-butyl group in the target compound and the tert-butyl group in its well-studied analogue lies in their steric bulk and flexibility. The less bulky n-butyl chain may influence the molecule's solubility in electrolyte solutions and fine-tune its redox potential, potentially leading to improved performance or suitability for different battery chemistries.

Furthermore, substituted dimethoxybenzenes serve as crucial intermediates in the synthesis of more complex molecules and materials. ontosight.ai They are considered valuable building blocks for creating new organic semiconductors and pharmaceuticals. ontosight.ai The academic pursuit of synthesizing and characterizing molecules like this compound is driven by the continuous need for new functional materials with specific, predictable, and highly optimized properties for a range of technological applications.

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. While extensive experimental data for this specific isomer is limited, its basic properties can be established, and others can be inferred from related compounds.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol ontosight.aichemsynthesis.com |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of organic compounds. Based on the structure of this compound, the following spectroscopic signatures can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons (3H), two distinct methoxy groups (2 x 3H), and the butyl group (9H, showing characteristic splitting for -CH₂-CH₂-CH₂-CH₃). |

| ¹³C NMR | Signals for six unique aromatic carbons, two methoxy carbons, and four carbons of the butyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-O stretching for the ether groups. |

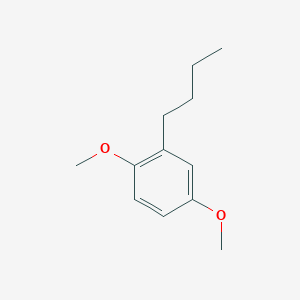

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-butyl-1,4-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

GBLAXSRFHYXFSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1,4 Dimethoxy 3 Butylbenzene

Oxidative Transformations and Electrochemical Behavior

The electron-rich nature of 1,4-Dimethoxy-3-butylbenzene, conferred by its two methoxy (B1213986) groups, makes it susceptible to oxidation. Electrochemical and chemical oxidation methods can initiate transformations by removing one or more electrons from the aromatic system.

The oxidation of dimethoxybenzene derivatives often proceeds via a one-electron transfer process to form a radical cation. rsc.orgnih.gov The oxidation potential required for this transformation is influenced by the substituents on the aromatic ring. Electron-donating groups, like methoxy and alkyl groups, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted benzene (B151609). nih.govacs.org Theoretical calculations on 1,4-dimethoxybenzene (B90301) show that its oxidation potential can be tuned by adding electron-donating or electron-withdrawing groups. nih.govacs.org The butyl group, being an electron-donating group, would be expected to slightly lower the oxidation potential of this compound relative to the parent 1,4-dimethoxybenzene.

The radical cation of 1,4-dimethoxybenzene has been generated and studied using techniques like pulse radiolysis and resonance Raman spectroscopy. rsc.orgdtu.dk These radical cations can be persistent under certain conditions, such as in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), allowing for the study of their subsequent reactions. rsc.org The stability of the radical cation is crucial, as it is an intermediate in many oxidative pathways. rsc.org

Table 2: Influence of Substituents on the Oxidation of Dimethoxybenzenes

| Compound | Substituent Effect | Impact on Oxidation Potential | Radical Cation Stability |

|---|---|---|---|

| 1,4-Dimethoxybenzene | Reference Compound | Baseline | Moderate |

| This compound | Electron-donating butyl group | Lowered (easier to oxidize) | Potentially increased |

| Chloro-1,4-dimethoxybenzene | Electron-withdrawing chloro group | Increased (harder to oxidize) | Decreased |

Once formed, the radical cation of a substituted dimethoxybenzene is a reactive intermediate that can undergo several decay pathways. The specific pathway depends on the reaction conditions, including the solvent, the presence of nucleophiles, and the nature of the substituents.

For radical cations of aromatic amines and ethers, common decay mechanisms include:

Dimerization: Two radical cations can couple to form a dimer. In the case of aromatic amines, this often involves para-para coupling to form benzidine-like structures. rsc.orgutexas.edu For dimethoxybenzene radical cations, dimerization is also a predominant decay route in the absence of other reactants. lookchem.com The bulky butyl group in this compound might sterically hinder this process.

Proton Loss: The radical cation can lose a proton, often from an activated position like a methyl or methoxy group, to form a neutral radical. ajol.info For example, the radical cation of an alkyltoluene can lose a proton from the methyl group to form a benzyl (B1604629) radical. ajol.info Subsequent oxidation of this radical leads to further products. ajol.info

Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the medium. In the presence of halide ions, for instance, an oxidative substitution reaction can occur. rsc.org

Polymerization: If the dimer formed from radical cation coupling is still reactive, further oxidation and coupling steps can lead to the formation of polymers. utexas.edu This process of electropolymerization is well-documented for aromatic amines like aniline. utexas.edu The formation of polymers from dimethoxybenzene derivatives is also possible under oxidative conditions.

The specific decay pathways for the radical cation of this compound would be a competition between these routes, influenced by the electronic and steric effects of its substituents.

Anodic Oxidation Pathways and Product Distribution Analysis

The electrochemical oxidation of 1,4-dimethoxybenzene derivatives, including analogs of this compound, is a significant area of study, providing routes to various functionalized products. acs.orgnih.gov The reaction pathways and product distribution are highly dependent on the experimental conditions, such as the electrolyte, solvent, and electrode material. acs.orgnih.gov

Studies on substituted 1,4-dimethoxybenzenes demonstrate that anodic oxidation can proceed via different mechanisms. soton.ac.uk Generally, the process involves the initial removal of an electron from the electron-rich aromatic ring to form a cation radical. soton.ac.uk The fate of this intermediate dictates the final product distribution.

In a basic medium, such as potassium hydroxide (B78521) in methanol (B129727) (KOH/MeOH), constant-current electrolysis of monosubstituted 1,4-dimethoxybenzenes predominantly yields the corresponding 1,4-quinone derivatives. acs.orgnih.gov This suggests a pathway where the cation radical undergoes further oxidation and demethylation. However, when the reaction medium is changed to neutral, for instance, using lithium perchlorate (B79767) in methanol (LiClO₄/MeOH), a different array of products is observed. acs.orgnih.gov Under these neutral conditions, novel coupling products can be formed, indicating a shift in the reaction mechanism away from simple quinone formation. acs.orgnih.gov

Controlled-potential oxidation, particularly at glassy carbon anodes in a neutral LiClO₄/MeOH medium, can lead to more complex product mixtures. nih.gov For monosubstituted substrates analogous to this compound, these mixtures may include polymers and various coupling products. nih.gov In some cases, disubstituted dimethoxybenzenes have been shown to undergo side-chain oxidation under specific electrolytic conditions, leading to products like 2,5-dimethoxyterephthalaldehydes instead of quinones. acs.orgnih.gov

| Electrolytic Condition | Substrate Type (Analogous to this compound) | Major Product(s) | Reference |

|---|---|---|---|

| Constant Current, Basic (KOH/MeOH) | Monosubstituted 1,4-Dimethoxybenzene | 1,4-Quinone derivatives | acs.orgnih.gov |

| Constant Current, Neutral (LiClO₄/MeOH) | Monosubstituted 1,4-Dimethoxybenzene | Novel coupling products | acs.orgnih.gov |

| Controlled Potential, Neutral (LiClO₄/MeOH) | Monosubstituted 1,4-Dimethoxybenzene | Polymers, new coupling products | nih.gov |

| Constant Current, Basic (KOH/MeOH) | Disubstituted 1,4-Dimethoxybenzene (with specific groups) | Side-chain oxidation products (e.g., aldehydes) | acs.orgnih.gov |

Functional Group Interconversions and Derivatization Reactions

Halogenation Studies and Regioselectivity

The halogenation of activated aromatic rings like this compound is a key transformation for introducing functional handles for further derivatization. The regioselectivity of these reactions—the specific position on the ring where the halogen is introduced—is of critical importance. Studies on structurally similar compounds, such as 1,4-dimethoxy-2-tert-butylbenzene, provide significant insight into these processes. researchgate.net

Electrophilic and anodic chlorination methods have been shown to yield different products, highlighting distinct mechanistic pathways. researchgate.net

Electrophilic Chlorination : In the presence of a Lewis acid catalyst in a solvent like carbon tetrachloride, electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene primarily yields 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene. This indicates a strong directing effect from the methoxy and alkyl groups, favoring substitution at the C-5 position, which is para to one methoxy group and ortho to the other. researchgate.net

Anodic Chlorination : In contrast, anodic chlorination in acetonitrile (B52724) produces a mixture of 1,4-dimethoxy-2-tert-butyl-6-chlorobenzene and 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene in roughly equal amounts. researchgate.net The formation of the 6-chloro isomer is unique to the electrochemical route and suggests a different reactive intermediate, likely the cation radical, which alters the typical regiochemical outcome of electrophilic attack. researchgate.net

Bromination studies on related dimethoxybenzenes using N-bromosuccinimide (NBS) also show that the reaction conditions can be tuned to control the extent of halogenation, allowing for the isolation of mono- or di-brominated products. researchgate.netnih.gov

| Halogenation Method | Substrate (Analog) | Major Product(s) | Regioselectivity Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Chlorination | 1,4-Dimethoxy-2-tert-butylbenzene | 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene | Substitution primarily at C-5 | researchgate.net |

| Anodic Chlorination | 1,4-Dimethoxy-2-tert-butylbenzene | 1,4-dimethoxy-2-tert-butyl-6-chlorobenzene and 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene | Substitution at both C-5 and C-6 | researchgate.net |

Transformations at the Butyl Side Chain

While many reactions focus on the aromatic core, the butyl side chain of this compound is also amenable to chemical transformation. Oxidation at the benzylic position (the carbon atom of the butyl group directly attached to the benzene ring) is a common reaction for alkylbenzenes.

Direct anodic oxidation of analogous compounds like 4-tert-butyltoluene (B18130) has been investigated, showing that under specific conditions, the alkyl side chain can be oxidized. journals.co.za This process typically occurs in methanol and leads to the formation of products such as the corresponding benzaldehyde (B42025) dimethyl acetal. journals.co.za The mechanism is thought to involve either direct oxidation of the substrate at the electrode or an indirect process mediated by solvent radicals. journals.co.za

For this compound, such a transformation would convert the benzylic CH₂ group into a carbonyl group, yielding a ketone derivative. This side-chain oxidation can be a competing pathway to the oxidation of the aromatic ring itself. As noted in anodic oxidation studies of substituted dimethoxybenzenes, side-chain oxidation can sometimes become the major pathway, for example, leading to aldehyde formation from benzylic CH₂X groups (where X = OAc, Cl, OH). acs.orgnih.gov The ability to selectively target either the ring or the side chain is a key synthetic challenge that often depends on the careful choice of electrochemical conditions. acs.orgnih.govjournals.co.za

Pathways to Quinone Derivatives and Sulfur-Functionalized Analogs

Quinone and sulfur-containing derivatives of the this compound scaffold are valuable synthetic targets.

Pathways to Quinone Derivatives The most direct route to benzoquinones from 1,4-dimethoxybenzenes is through oxidative demethylation. This transformation can be achieved using various chemical oxidants or through the electrochemical methods described previously (Section 3.2.3). A widely used and efficient reagent for this purpose is ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). thieme-connect.dersc.org This method has been shown to produce benzoquinones in high yields (80–96%) from the corresponding dimethoxybenzenes, even in the presence of other sensitive functional groups like double or triple bonds within a side chain. thieme-connect.dersc.org Other oxidizing systems, such as silver oxide/nitric acid, have also been successfully employed for the synthesis of quinones from their dimethoxy precursors. scielo.br

Pathways to Sulfur-Functionalized Analogs The synthesis of sulfur-functionalized analogs typically involves a multi-step approach. A common strategy is to first introduce a halogen onto the aromatic ring, which then serves as a handle for a subsequent nucleophilic substitution reaction with a sulfur-containing nucleophile. researchgate.net

For example, a related compound, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, has been successfully converted into new sulfur-containing quinone derivatives. researchgate.net This demonstrates a viable pathway:

Halogenation : Introduction of a bromine atom onto the aromatic ring of this compound, as discussed in Section 3.3.1.

Nucleophilic Substitution : Reaction of the resulting bromo-derivative with a sulfur nucleophile (e.g., a thiolate).

Oxidation : Conversion of the sulfur-functionalized dimethoxybenzene into the corresponding quinone, if desired, using an oxidizing agent like CAN.

This sequence allows for the regioselective installation of a sulfur-containing moiety, leading to a diverse range of functionalized analogs. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,4 Dimethoxy 3 Butylbenzene

Electronic Structure Elucidation and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a molecule's stability, reactivity, and physical properties. For 1,4-Dimethoxy-3-butylbenzene, the interplay between the electron-donating methoxy (B1213986) groups, the alkyl butyl group, and the aromatic π-system defines its electronic character.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxy groups, which possess lone pairs of electrons. The LUMO is anticipated to be a π* antibonding orbital distributed across the aromatic ring. The electron-donating nature of the two methoxy groups and the butyl group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The HOMO-LUMO gap is a key parameter in determining the excitation energies for electronic transitions. mdpi.com In similar aromatic compounds, this gap is typically in the range of 4-6 eV. mdpi.comnih.gov

Below is a table of hypothetical calculated electronic properties for this compound, based on DFT calculations commonly performed for similar aromatic ethers.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.57 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (EGAP) | 3.97 | Indicator of molecular stability and reactivity |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu This method allows for the quantitative investigation of electron delocalization and donor-acceptor interactions within the molecule.

In this compound, significant delocalization is expected from the oxygen lone pairs (n) of the methoxy groups into the antibonding π* orbitals of the benzene ring. These n → π* interactions contribute to the stability of the molecule and are characteristic of anisole-type compounds. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu A higher E(2) value indicates a stronger interaction. The butyl group's C-C and C-H sigma bonds will also interact with the ring's orbitals, though these hyperconjugative effects are generally weaker than the resonance donation from the methoxy groups.

The following table presents hypothetical E(2) stabilization energies for the most significant donor-acceptor interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 25.5 |

| LP (O4) | π* (C3-C5) | 22.8 |

| σ (Cα-Cβ) of Butyl | π* (C2-C3) | 4.1 |

| σ (C-H) of Butyl | π* (C2-C3) | 3.2 |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis.

Reaction Mechanism Elucidation using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.netscirp.org These computational techniques can identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction pathway.

For electrophilic aromatic substitution reactions, which are characteristic for electron-rich benzenes, DFT calculations can pinpoint the transition state structures and their corresponding activation energies (Ea). masterorganicchemistry.com In this compound, the two methoxy groups are strong activating, ortho-para directing groups, while the butyl group is a weak activating, ortho-para director. The directing effects are additive, and the most activating substituents dominate. masterorganicchemistry.com Therefore, electrophilic attack is most favored at the positions ortho to the methoxy groups (C2 and C5) and para to one methoxy and ortho to the other (C6). Position C2 is sterically hindered by the adjacent butyl group. Thus, positions C5 and C6 are the most likely sites for substitution.

Calculations of the activation energies for the formation of the σ-complex (arenium ion) intermediate at each possible position can predict the regioselectivity of the reaction. The pathway with the lowest activation energy will be the most favorable.

A hypothetical data table for the calculated activation energies for the nitration of this compound is shown below.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|

| C2 | +5.2 | Minor (steric hindrance) |

| C5 | 0.0 | Major |

| C6 | +1.5 | Minor |

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a calculated transition state (TS) correctly connects the reactants and products on the potential energy surface. chemicalbook.comlookchem.com Starting from the TS geometry, the IRC calculation follows the reaction path downhill towards both the reactant and product minima. This ensures that the TS is indeed the saddle point for the reaction of interest and not for an alternative pathway. scirp.org For an electrophilic substitution on this compound, an IRC analysis would trace the path from the transition state of the electrophile's attack to the stable σ-complex intermediate. A second IRC would then map the path from the transition state for proton loss to the final substituted product.

Transition State Characterization and Activation Energy Calculations.

Predictive Modeling of Spectroscopic Signatures

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com These calculations provide information on excitation energies, corresponding wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of electron-donating groups typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. TD-DFT calculations can predict these shifts with reasonable accuracy. mdpi.com

The table below presents hypothetical TD-DFT results for the primary electronic transitions of this compound in a common solvent like ethanol.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S0 → S1 | 295 | 0.15 | π → π* (HOMO → LUMO) |

| S0 → S2 | 230 | 0.85 | π → π* (HOMO-1 → LUMO) |

Solvation Effects in Theoretical Reaction Modeling and Computational Thermodynamics

The inclusion of solvent effects is a critical aspect of modern computational chemistry, as it allows for a more realistic simulation of chemical processes that typically occur in solution. For a molecule like this compound, the surrounding solvent can significantly influence its conformational preferences, reaction kinetics, and thermodynamic properties. Theoretical models account for these interactions through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. The Solvation Model based on Density (SMD) is a popular and versatile implicit model that is parameterized for a wide range of solvents. acs.org This model is computationally efficient and often provides a good approximation of bulk solvent effects on thermodynamic properties.

For instance, theoretical calculations of the standard Gibbs free energy of solvation (ΔG_solv) for a molecule like this compound can be performed using density functional theory (DFT) methods, such as B3LYP, combined with a basis set like 6-31G(d) and the SMD model. These calculations can predict the molecule's solubility in various solvents.

Table 1: Illustrative Calculated Solvation Energies of this compound in Various Solvents using a DFT/SMD Approach

| Solvent | Dielectric Constant (ε) | Calculated ΔG_solv (kcal/mol) |

| n-Hexane | 1.88 | -4.5 |

| Chloroform | 4.81 | -6.2 |

| Tetrahydrofuran | 7.58 | -7.1 |

| Dichloromethane | 8.93 | -7.5 |

| Acetone | 20.7 | -8.0 |

| Acetonitrile (B52724) | 37.5 | -8.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -8.5 |

| Water | 78.4 | -7.8 |

Note: The data in this table is illustrative and based on typical values for similar aromatic ethers. It serves to demonstrate the type of information generated from computational studies on solvation.

The data illustrates that as the polarity of the solvent increases, the solvation energy generally becomes more favorable (more negative). However, specific interactions, such as hydrogen bonding capabilities of the solvent, can also play a crucial role, as seen in the case of water.

Explicit Solvation Models:

Explicit solvation models provide a more detailed, atomistic representation of solute-solvent interactions by including a discrete number of individual solvent molecules around the solute. This approach is computationally more demanding but can capture specific interactions like hydrogen bonding with greater accuracy. Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the ONIOM protocol, are often employed. acs.org In this framework, the solute (this compound) and a few key solvent molecules in the first solvation shell are treated with a high level of quantum mechanics theory, while the rest of the solvent is modeled using a less computationally expensive molecular mechanics force field. acs.org

This method is particularly valuable for modeling reactions where the solvent actively participates in the reaction mechanism, for example, by stabilizing a charged transition state. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, the explicit inclusion of solvent molecules can provide critical insights into the reaction barrier and the stability of intermediates.

Impact on Computational Thermodynamics:

Solvation significantly affects the calculated thermodynamic properties of reactions. The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction in solution can differ substantially from their gas-phase values.

Table 2: Hypothetical Comparison of Gas-Phase vs. Solvated Reaction Energies for an Electrophilic Aromatic Substitution on this compound

| Thermodynamic Parameter | Gas Phase (kcal/mol) | In Dichloromethane (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 25.0 | 18.5 |

| Free Energy of Activation (ΔG‡) | 28.5 | 22.0 |

| Reaction Free Energy (ΔG_rxn) | -15.0 | -20.5 |

Note: This table presents hypothetical data to illustrate the influence of solvation on reaction thermodynamics. The values are representative of changes typically observed for such reactions.

Advanced Analytical Characterization Techniques for 1,4 Dimethoxy 3 Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy confirms the molecular structure of 1,4-Dimethoxy-3-butylbenzene by identifying the chemical shifts, splitting patterns (multiplicity), and integration of its different proton signals. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the various methylene (B1212753) and methyl protons of the butyl side chain. The precise chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the butyl group will be found in the upfield region (typically δ 0.9-2.7 ppm). The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, which is crucial for confirming the substitution pattern on the benzene (B151609) ring. Purity can be assessed by the absence of extraneous peaks that would indicate the presence of impurities or residual solvents.

Carbon (¹³C) NMR for Carbon Skeleton and Substituent Analysis

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Butyl-CH₃ | ~0.9 (triplet) | ~14 |

| Butyl-CH₂ | ~1.4 (sextet) | ~23 |

| Butyl-CH₂ | ~1.6 (quintet) | ~33 |

| Ar-CH₂-Butyl | ~2.6 (triplet) | ~35 |

| OCH₃ | ~3.8 (singlet) | ~56 |

| OCH₃ | ~3.9 (singlet) | ~57 |

| Aromatic CH | ~6.7-6.9 (multiplet) | ~110-115 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, MALDI-TOF-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In the analysis of plant extracts, this compound has been identified as a constituent through GC-MS. researchgate.netresearchgate.net In a typical GC-MS analysis, the compound would first be separated from other components on a gas chromatography column, exhibiting a characteristic retention time. Upon entering the mass spectrometer, it is ionized, and the resulting molecular ion peak would confirm its molecular weight. Further fragmentation of the molecular ion produces a unique pattern of fragment ions, which serves as a molecular fingerprint, confirming the structure. Key expected fragments would arise from the cleavage of the butyl chain and the loss of methyl or methoxy groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique, particularly for analyzing less volatile or thermally fragile molecules, though it is more commonly used for larger molecules like proteins or polymers. osti.govjcesr.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

| 151 | [M - C₃H₇]⁺ |

Electrochemical Characterization Techniques

Electrochemical methods are used to study the redox properties of molecules, providing insight into their electron transfer capabilities. These techniques are crucial for applications in areas like batteries and sensors. researchgate.netscribd.com

Cyclic Voltammetry (CV) for Redox Potential and Reversibility

Cyclic voltammetry is a primary technique for investigating the electrochemical behavior of compounds like substituted dimethoxybenzenes. asdlib.org In a CV experiment, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. This allows for the determination of the oxidation and reduction potentials of the analyte. For this compound, the methoxy groups make the benzene ring electron-rich and thus susceptible to oxidation. The voltammogram would show an oxidation peak corresponding to the removal of an electron to form a radical cation. The reversibility of this process, indicated by the presence of a corresponding reduction peak on the reverse scan, provides information about the stability of the oxidized species. researchgate.net The peak potentials are indicative of the redox potential of the molecule.

Constant-Current and Controlled-Potential Electrolysis

Controlled-potential electrolysis, or potentiostatic coulometry, involves holding the electrode at a fixed potential sufficient to cause the complete oxidation or reduction of the analyte. acs.org By integrating the current over time, the total charge passed is measured, which, according to Faraday's law, allows for the precise determination of the number of electrons transferred in the redox reaction (n-value). This technique is essential for confirming the electrochemical mechanism.

Constant-current electrolysis (galvanostatic electrolysis) is often used for preparative-scale electrochemical synthesis. By passing a constant current through the solution, bulk transformation of the starting material can be achieved. For this compound, this could be used to synthesize its oxidized derivatives on a larger scale for further study.

X-ray Crystallography for Solid-State Structural Elucidation

There is no published X-ray crystallographic data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other structural parameters determined by this method is not available.

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy, Infrared (IR) Spectroscopy)

Specific UV-Visible and Infrared (IR) spectroscopic data for this compound are not documented in available scientific resources. As a result, characteristic absorption maxima (λmax) in the UV-Vis spectrum and principal absorption bands in the IR spectrum for this compound cannot be provided.

Q & A

Basic Research Questions

Q. 1. What are the most reliable synthetic routes for 1,4-Dimethoxy-3-butylbenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or methoxylation of precursor aromatic compounds. For alkylation, tert-butyl chloride or butyl halides are common alkylating agents in the presence of Lewis acids like AlCl₃ . Optimization can include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound from dimethoxybenzene byproducts .

Q. 3. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals methoxy protons as singlets (δ 3.7–3.9 ppm) and butyl chain protons as multiplet clusters (δ 1.2–1.6 ppm). Aromatic protons appear as a singlet due to symmetry (δ 6.8–7.0 ppm) .

- GC-MS : Molecular ion peaks (m/z ≈ 208) confirm molecular weight, while fragmentation patterns (e.g., loss of methoxy groups) validate the structure .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. 4. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer :

- Stability : Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation of methoxy groups. Avoid prolonged exposure to light or moisture .

- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and employ explosion-proof equipment due to flammability risks. Emergency showers/eye wash stations are mandatory .

Advanced Research Questions

Q. 5. How does steric hindrance from the butyl group influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The bulky tert-butyl group at position 3 directs electrophiles to the less hindered para position relative to methoxy groups. Experimental validation:

- Nitration Studies : Use HNO₃/H₂SO₄ to introduce nitro groups; HPLC and ¹H NMR track para-substitution dominance (δ 8.1 ppm for nitro protons) .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for meta vs. para pathways, correlating with experimental yields .

Q. 6. What mechanistic insights explain contradictory thermal stability data for this compound in different solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding interactions. For example:

- Polar Solvents (DMSO) : Stabilize the compound via dipole interactions, delaying decomposition (TGA shows stability up to 200°C).

- Nonpolar Solvents (Toluene) : Accelerate degradation due to poor solvation, observed via GC-MS detection of demethylated byproducts (e.g., hydroquinone derivatives) .

Q. 7. Can this compound serve as a precursor for bioactive derivatives, and what functionalization strategies are most effective?

- Methodological Answer :

- Hydroxylation : Use BBr₃ to demethylate methoxy groups, generating dihydroxy intermediates for coupling with pharmacophores (e.g., sulfonamides) .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the para position, monitored via ¹³C NMR (δ 120–140 ppm for new C-Ar bonds) .

Q. 8. How do computational tools like REAXYS or PubChem enhance the design of derivatives with tailored electronic properties?

- Methodological Answer :

- Database Mining : PubChem’s substructure search identifies analogs with modified alkoxy chains, predicting logP and solubility via QSAR models .

- Reaction Prediction : REAXYS suggests feasible pathways (e.g., Ullmann coupling for diaryl ether derivatives) using heuristic algorithms .

Data Contradiction Analysis

Q. 9. How to resolve discrepancies in reported NMR chemical shifts for this compound across studies?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and instrument calibration. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.